3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile
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Overview
Description
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an amino group, a dihydrobenzofuran ring, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the benzofuran ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzofuran compounds. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-dihydro-1-benzofuran-5-carbonitrile
- 3-Amino-2,3-dihydro-1-benzofuran-4-carbonitrile
- 4-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile
Uniqueness
3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the carbonitrile group at the 6-position allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2 |
InChI Key |
PGZVNAQUIZWZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C#N)N |
Origin of Product |
United States |
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